Ethyl 6-amino-2-formylpyrimidine-4-carboxylate
CAS No.: 153093-62-0
Cat. No.: VC0128861
Molecular Formula: C8H9N3O3
Molecular Weight: 195.178
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153093-62-0 |
---|---|
Molecular Formula | C8H9N3O3 |
Molecular Weight | 195.178 |
IUPAC Name | ethyl 6-amino-2-formylpyrimidine-4-carboxylate |
Standard InChI | InChI=1S/C8H9N3O3/c1-2-14-8(13)5-3-6(9)11-7(4-12)10-5/h3-4H,2H2,1H3,(H2,9,10,11) |
Standard InChI Key | IHJRUNCJJOMHDM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=NC(=N1)C=O)N |
Introduction
Chemical Identity and Structure
Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is a multifunctional pyrimidine derivative with the CAS number 153093-62-0 . The compound contains a pyrimidine heterocyclic core with three key functional groups strategically positioned:
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An amino group (-NH₂) at position 6
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A formyl group (-CHO) at position 2
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An ethyl carboxylate group (-COOC₂H₅) at position 4
Based on its chemical structure, the molecular formula can be determined as C₈H₉N₃O₃. The structural features of this compound place it within the broader class of substituted pyrimidines, which are important building blocks in medicinal chemistry and synthetic organic chemistry.
Physical Properties
While specific physical property data for Ethyl 6-amino-2-formylpyrimidine-4-carboxylate is limited in the available literature, general properties can be inferred from its structure and related compounds:
Property | Predicted Value/Description |
---|---|
Appearance | Likely a crystalline solid |
Molecular Weight | Approximately 195.18 g/mol |
Solubility | Likely soluble in polar organic solvents such as DMF, DMSO; limited solubility in water |
Melting Point | Not specifically reported |
Boiling Point | Not specifically reported |
Structural Significance and Reactivity
The pyrimidine core of Ethyl 6-amino-2-formylpyrimidine-4-carboxylate represents a fundamentally important heterocyclic system in organic chemistry. Pyrimidines constitute one of the two nucleobases found in nucleic acids, making derivatives of this structure particularly interesting for biological applications.
Reactive Functional Groups
The compound features three reactive functional groups that contribute to its chemical versatility:
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The amino group at position 6 serves as a nucleophilic center, enabling participation in various condensation reactions and nucleophilic substitutions. This group can potentially undergo diazotization, amide formation, and other typical amine transformations.
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The formyl group at position 2 provides an electrophilic site capable of participating in numerous condensation reactions, including Wittig reactions, aldol condensations, and reductive aminations. This reactive carbonyl is particularly valuable for further derivatization.
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The ethyl carboxylate at position 4 can undergo typical ester transformations, including hydrolysis, transesterification, and reduction to alcohols. This group offers an additional point for structural modification.
Comparison with Related Compounds
The structure shares similarities with other pyrimidine derivatives, such as Ethyl 2-(dimethylamino)-6-formylpyrimidine-4-carboxylate (CAS 944901-67-1) . The key difference is the replacement of the amino group with a dimethylamino group, which would alter the nucleophilicity and hydrogen bonding capabilities of the molecule.
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